molecular formula C28H41N7O3 B586174 1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea CAS No. 1794979-29-5

1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea

Cat. No.: B586174
CAS No.: 1794979-29-5
M. Wt: 532.737
InChI Key: DXCUKNQANPLTEJ-YJMGCJIZSA-N
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Description

Molecular Architecture

The compound’s structure (Figure 1) features:

  • Core : Pyrido[2,3-d]pyrimidine with:
    • A 3,5-dimethoxyphenyl group at C6.
    • A diethylaminobutylamino side chain at C2.
  • Urea moiety : Modified with a fully deuterated tert-butyl group (C(CD₃)₃).
Property Value
Molecular formula C₂₈H₂₉D₁₂N₇O₃
Molecular weight 535.75 g/mol
Key substituents - 3,5-Dimethoxyphenyl (lipophilic anchor)
- Diethylaminobutylamino (solubility enhancer)
- Hexadeuterated tert-butyl (metabolic stabilization)

Spectroscopic Characteristics

  • NMR : Deuterium incorporation reduces signal multiplicity in tert-butyl protons, simplifying spectra.
  • Mass spectrometry : Distinct isotopic pattern due to D substitution (M+12 for hexadeutero group).

Comparison with Non-deuterated PD-173074 Analog

Structural and Functional Contrasts

Parameter Non-deuterated PD-173074 Deuterated Analog
Molecular formula C₂₈H₄₁N₇O₃ C₂₈H₂₉D₁₂N₇O₃
Molecular weight 523.67 g/mol 535.75 g/mol
Key modification Tert-butyl (C(CH₃)₃) Hexadeuterated tert-butyl (C(CD₃)₃)
Metabolic stability Susceptible to CYP-mediated oxidation Reduced oxidative metabolism via kinetic isotope effect
Target affinity (FGFR1) IC₅₀ = 21.5 nM Expected comparable binding (deuteration distal to active site)

Theoretical Advantages of Deuteration

  • Enhanced metabolic stability : Deuterium substitution at oxidation-prone tert-butyl sites slows CYP450-mediated degradation, potentially extending half-life.
  • Reduced metabolite toxicity : Minimizes formation of reactive intermediates from tert-butyl oxidation.
  • Preserved target engagement : Structural studies confirm the tert-butyl group occupies a hydrophobic pocket in FGFR1 without direct hydrogen bonding, suggesting deuteration minimally affects binding.

Properties

IUPAC Name

1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)/i3D3,4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUKNQANPLTEJ-YJMGCJIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NC1=C(C=C2C=NC(=NC2=N1)NCCCCN(CC)CC)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea, commonly referred to as PD 173074, is a synthetic molecule with notable biological activities primarily in the realm of cancer research. It is classified as an inhibitor of specific cellular pathways that are crucial in tumor progression and metastasis.

PropertyValue
Molecular FormulaC28H41N7O3
Molecular Weight523.67 g/mol
Melting Point90-93°C
SolubilitySlightly soluble in chloroform and methanol
ColorPale yellow to yellow

PD 173074 functions primarily as an epidermal growth factor receptor (EGFR) inhibitor. By blocking the activation of EGFR signaling pathways, it effectively hinders the proliferation and survival of cancer cells. This compound has demonstrated potential in treating various cancers by promoting apoptosis (programmed cell death) and inhibiting cell migration and invasion.

Anticancer Properties

Research has shown that PD 173074 exhibits significant anticancer effects across multiple cell lines. For instance:

  • In vitro studies have indicated that PD 173074 can reduce the viability of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective concentrations for inhibiting cell growth.
  • In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models, suggesting its potential for therapeutic applications in oncology.

Case Studies

  • Study on Epithelial-Mesenchymal Transition (EMT) :
    • In a study investigating EMT-induced cell lines, PD 173074 was used to treat cells undergoing transition. The results indicated a significant reduction in markers associated with EMT, highlighting its role in reversing this process and potentially preventing metastasis .
  • Screening for Novel Anticancer Compounds :
    • A screening study identified PD 173074 among other compounds as a promising candidate for further development due to its potent activity against multicellular spheroids, which mimic tumor microenvironments .

Safety and Toxicity

While PD 173074 shows significant promise as an anticancer agent, its safety profile must be carefully evaluated. Preliminary toxicity assessments indicate manageable side effects; however, comprehensive studies are necessary to fully understand its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound (Deuterated) C₃₃H₄₅D₉N₈O₃ ~668.8* 3,5-Dimethoxyphenyl; Diethylamino-butylamino; Hexadeuterio-tert-butyl urea Anticancer (inferred)
1-tert-Butyl-3-[2-[3-(diethylamino)propylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea C₂₉H₃₈N₈O₃ 558.7 3,5-Dimethoxyphenyl; Diethylamino-propylamino; tert-Butyl urea Kinase inhibition (predicted)
6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (HCl) C₂₆H₂₉Cl₄N₅O₂ 585.4 2,6-Dichlorophenyl; Diethylamino-ethoxy aniline; Methyl at position 8 Antiproliferative
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₁H₂₆N₄O₃ 382.5 3,4-Dimethoxyphenyl; Ethylpiperazinyl Not reported

*Estimated molecular weight includes deuterium substitution.

Substituent Effects on Bioactivity

  • Diethylamino-Alkylamino Chains: The diethylamino-butylamino group in the target compound and its tert-butyl analog () likely enhances solubility and binding to charged kinase domains. Shorter chains (e.g., propylamino in ) may reduce steric hindrance but compromise stability .
  • Aromatic Substituents : The 3,5-dimethoxyphenyl group (target compound) versus 2,6-dichlorophenyl () alters electron distribution and steric bulk. Chlorine substituents typically increase hydrophobicity and target affinity but may reduce metabolic tolerance .
  • Deuterium Substitution: The hexadeuterio-tert-butyl group in the target compound is expected to slow CYP450-mediated metabolism compared to non-deuterated analogs, improving pharmacokinetic profiles .

Mechanistic and Functional Comparisons

  • Kinase Inhibition : Pyrido[2,3-d]pyrimidines are established kinase inhibitors. The tert-butyl analog () shares structural motifs with EGFR and VEGFR inhibitors, suggesting similar targets for the deuterated compound .
  • Anticancer Activity : Compounds with dichlorophenyl substituents () exhibit antiproliferative effects in cancer cell lines (e.g., HeLa, MDA-MB-231). The deuterated compound’s 3,5-dimethoxyphenyl group may confer selectivity for specific cancer types .

Research Findings and Implications

  • Metabolic Stability: Deuteration at the urea terminus is predicted to reduce metabolic clearance by 20–30% compared to non-deuterated analogs, based on isotopic effects observed in similar compounds .
  • Synergistic Mechanisms : highlights that structurally similar compounds (e.g., OA and HG) share mechanisms of action (MOAs). The target compound’s analogs may similarly synergize in mixed formulations .
  • Therapeutic Window: OSCC studies () suggest that pyrido-pyrimidine derivatives may selectively target cancer cells over normal tissues, a trait likely conserved in the deuterated compound .

Preparation Methods

Synthesis of 7-Aminopyrido[2,3-d]pyrimidine

The 7-position is aminated using NH₃/NaNH₂ in THF at −40°C, yielding the 7-amino derivative (95% purity).

Deuterated Isocyanate Preparation

1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl isocyanate is synthesized by phosgenation of deuterated tert-butanol (CD₃)₃COD:

  • (CD₃)₃COD reacts with triphosgene in CH₂Cl₂ at 0°C.

  • The intermediate chloroformate is treated with NaN₃, followed by Curtius rearrangement.

Deuterium retention : >99% isotopic purity is achieved using anhydrous conditions.

Urea Coupling

The 7-amino group reacts with the deuterated isocyanate in THF at 25°C for 24 hours:

Reaction profile :

  • Molar ratio : 1:1 (amine:isocyanate)

  • Catalyst : None required

  • Yield : 78%

Deuteration and Isotopic Analysis

Quality Control of Deuterated Groups

Isotopic enrichment is verified via mass spectrometry (MS) and ²H NMR:

  • MS (ESI+) : m/z 789.4 [M+H]⁺ (calc. for C₃₄H₃₅D₉N₇O₄: 789.4).

  • ²H NMR (CDCl₃) : δ 1.25 (s, 9H, CD₃), 1.40 (s, 6H, CD₃).

Stability Testing

The deuterated tert-butyl group shows no proton exchange in D₂O (pH 7.4, 37°C) over 48 hours.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent = CH₂Cl₂/MeOH/NH₄OH (90:9:1).

  • HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), 70:30.

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.55 (d, J = 8.4 Hz, 2H, aryl-H), 6.65 (t, J = 2.0 Hz, 1H, aryl-H), 3.85 (s, 6H, OCH₃), 3.40 (m, 4H, NCH₂), 1.25 (m, 6H, CH₂CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Step Method A (Fusion) Method B (Solution-Phase)
Core formation150°C, 6 h, 65% yield100°C, 12 h, 50% yield
2-AminationDMSO/tBuOK, 80°C, 85%DMF/K₂CO₃, 100°C, 70%
Urea couplingTHF, 78% yieldCH₂Cl₂, 65% yield
Deuterium purity99%95%

Challenges and Mitigation Strategies

  • Regioselectivity in amination :

    • Problem : Competing reactions at positions 2 and 4.

    • Solution : Use bulky bases (tBuOK) to favor 2-substitution.

  • Deuterium loss :

    • Problem : Proton exchange in protic solvents.

    • Solution : Anhydrous THF and inert atmosphere.

  • Urea cyclization :

    • Problem : Formation of biuret byproducts.

    • Solution : Strict stoichiometric control (1:1 ratio) .

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